2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide
Descripción general
Descripción
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as A-836,339, is a synthetic compound that belongs to the class of indole-based cannabinoid receptor agonists. It was first developed by Abbott Laboratories in 2006 as a potential therapeutic agent for the treatment of pain and inflammation.
Mecanismo De Acción
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors by 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide leads to the inhibition of pro-inflammatory cytokine release, the modulation of immune cell function, and the reduction of pain and inflammation. 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to have a low affinity for the cannabinoid receptor type 1 (CB1), which is mainly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in immune cells. 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. In addition, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to reduce the activation of astrocytes, which are cells that support the function of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide is its selectivity for CB2 receptors, which reduces the risk of psychoactive side effects associated with the activation of CB1 receptors. 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide is also relatively stable and can be synthesized in large quantities with high purity. However, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has poor solubility in water and may require the use of organic solvents for administration in animal models. In addition, the pharmacokinetics and pharmacodynamics of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide are not well characterized, which may limit its translation to clinical use.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide. One potential application is the use of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide as a therapeutic agent for the treatment of chronic pain and inflammation. Further studies are needed to determine the optimal dosing regimen, route of administration, and safety profile of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide in preclinical and clinical settings. Another potential application is the use of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide as a tool compound for the study of CB2 receptor function and signaling pathways. Future studies may also investigate the potential of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide for the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.
Aplicaciones Científicas De Investigación
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, and anti-hyperalgesic effects in animal models of acute and chronic pain. 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease. In addition, 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have anxiolytic effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-18(13(2)21)15-9-5-6-10-16(15)20(12)11-17(22)19-14-7-3-4-8-14/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVZAHMMMDFCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-cyclopentylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.